6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid
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Overview
Description
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: (often abbreviated as 6-MSPC ) belongs to the family of N-heterocyclic compounds. It features a fused, rigid, and planar structure containing both pyrazole and pyrimidine rings . This compound has significant implications in medicinal chemistry and material science due to its photophysical properties.
Preparation Methods
Several synthetic routes have been explored for the preparation of 6-MSPC. One notable approach involves the reaction of 7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidines with methanesulfonyl chloride. This reaction results in the formation of 6-MSPC, as shown below:
7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidine+Methanesulfonyl chloride→6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Chemical Reactions Analysis
6-MSPC can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its structural diversity. Major products formed from these reactions depend on the specific synthetic pathway employed.
Scientific Research Applications
The compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its anticancer potential and enzymatic inhibitory activity. Rational drug design based on the pyrazolo[1,5-a]pyrimidine core may lead to novel and efficient drugs.
Material Science: Due to its photophysical properties, 6-MSPC is of interest for material applications.
Mechanism of Action
The precise mechanism by which 6-MSPC exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparison with Similar Compounds
While 6-MSPC is unique in its structure, it’s essential to compare it with related compounds. Further exploration could reveal additional insights.
Biological Activity
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (6-MSPC) is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer agent and enzyme inhibitor. This article reviews the biological activity of 6-MSPC, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H7N3O4S
- Molecular Weight : 241.23 g/mol
- IUPAC Name : 6-methylsulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Canonical SMILES : CS(=O)(=O)C1=CN2C(=CC(=N2)C(=O)O)N=C1
The biological effects of 6-MSPC are attributed to its interaction with various molecular targets. Its mechanism of action remains a subject of ongoing research but is believed to involve:
- Enzyme Inhibition : Preliminary studies suggest that 6-MSPC may inhibit specific kinases involved in cancer progression, particularly PI3Kδ pathways, which are crucial for cell growth and survival .
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro, with studies indicating its potential effectiveness against various cancer types .
Structure-Activity Relationship (SAR)
The structural features of 6-MSPC significantly influence its biological activity. Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance potency and selectivity:
Substituent | Effect on Activity |
---|---|
Methylsulfonyl Group | Increases solubility and bioavailability |
Carboxylic Acid | Enhances interaction with enzyme active sites |
Studies have demonstrated that derivatives with different substituents at the C(2) position exhibit varying degrees of activity against specific targets, suggesting a tailored approach to drug design could yield more effective compounds .
Case Studies
- Anticancer Activity : A study published in 2022 highlighted the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives, including 6-MSPC. The results indicated significant cytotoxic effects against human cancer cell lines, particularly breast and lung cancers. The compound's ability to induce apoptosis was linked to its inhibition of PI3Kδ pathways .
- Enzymatic Inhibition : Another investigation focused on the inhibitory effects of 6-MSPC on various kinases. The compound was shown to selectively inhibit PI3Kδ with an IC50 value in the low micromolar range, demonstrating its potential as a therapeutic agent in treating diseases characterized by aberrant kinase activity .
Properties
Molecular Formula |
C8H7N3O4S |
---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
6-methylsulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O4S/c1-16(14,15)5-3-9-7-2-6(8(12)13)10-11(7)4-5/h2-4H,1H3,(H,12,13) |
InChI Key |
ISLMMPUAOITDJL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN2C(=CC(=N2)C(=O)O)N=C1 |
Origin of Product |
United States |
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